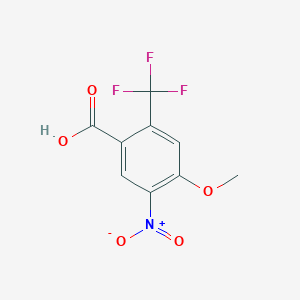
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F3NO5 It is a derivative of benzoic acid, characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid, followed by purification to obtain the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-carboxy-5-nitro-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-methoxy-5-amino-2-(trifluoromethyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving aromatic substitution reactions and the effects of electron-withdrawing groups on reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid is primarily influenced by its functional groups:
Nitro Group: Acts as an electron-withdrawing group, affecting the electron density on the benzene ring and influencing reactivity.
Methoxy Group: Donates electron density through resonance, stabilizing certain intermediates during chemical reactions.
Trifluoromethyl Group: Strongly electron-withdrawing, further modulating the reactivity of the compound.
These functional groups interact with molecular targets and pathways in biological systems, potentially leading to various biological effects.
Comparación Con Compuestos Similares
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-Methoxy-2-(trifluoromethyl)benzoic acid:
5-Nitro-2-(trifluoromethyl)benzoic acid: Lacks the methoxy group, affecting its electron-donating properties.
4-Methoxy-5-nitrobenzoic acid: Lacks the trifluoromethyl group, leading to different electron-withdrawing effects.
Propiedades
Fórmula molecular |
C9H6F3NO5 |
|---|---|
Peso molecular |
265.14 g/mol |
Nombre IUPAC |
4-methoxy-5-nitro-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6F3NO5/c1-18-7-3-5(9(10,11)12)4(8(14)15)2-6(7)13(16)17/h2-3H,1H3,(H,14,15) |
Clave InChI |
PRRMNIKREMHGDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


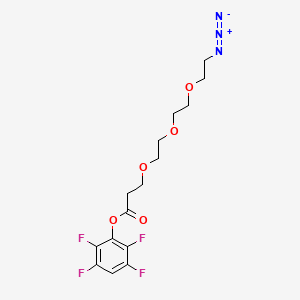
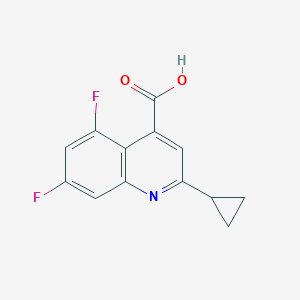
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)
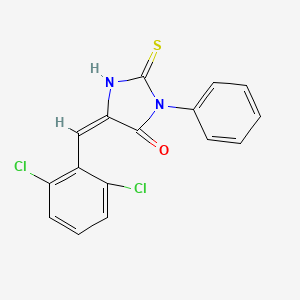
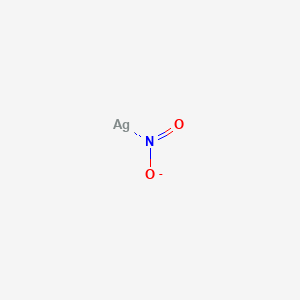
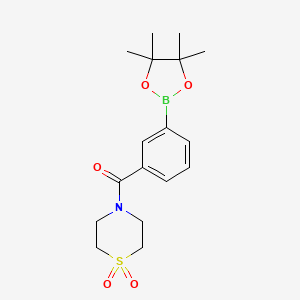

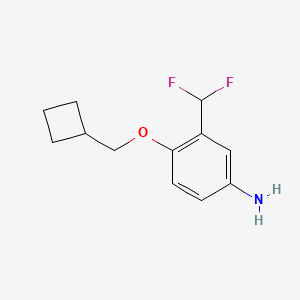
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)
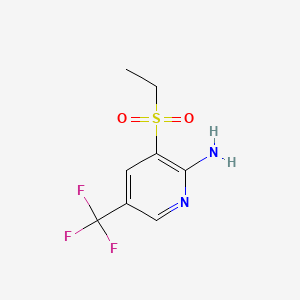

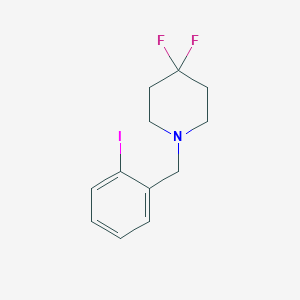
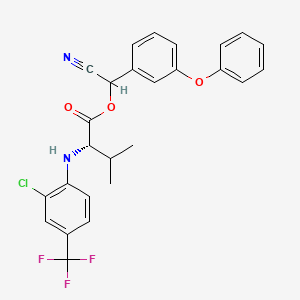
![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
